molecular formula C12H17FN2O2S B7577514 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine

1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine

Cat. No. B7577514
M. Wt: 272.34 g/mol
InChI Key: OBPBFJWWESYCFK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine, also known as FDMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. FDMP has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine selectively targets DHODH and inhibits its activity, leading to a decrease in the levels of pyrimidine nucleotides and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been shown to exhibit anti-inflammatory and antimicrobial properties. It has also been shown to have a positive effect on lipid metabolism and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine is its ability to selectively target DHODH, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several possible future directions for the research of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine. One potential direction is the development of new formulations that improve the solubility and bioavailability of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine. Another direction is the investigation of the potential use of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, the development of new analogs of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine with improved potency and selectivity could lead to the discovery of new cancer therapies.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine involves the reaction of 2-fluorobenzenesulfonyl chloride with 3,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine as a white solid with a high purity.

Scientific Research Applications

1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine works by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-3,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-9-7-15(8-10(2)14-9)18(16,17)12-6-4-3-5-11(12)13/h3-6,9-10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPBFJWWESYCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine

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